Nemifitide ditriflutate

Übersicht

Beschreibung

Nemifitide ditriflutate: is a synthetic peptide compound developed by Tetragenex Pharmaceuticals, Inc. It functions as a serotonin transporter (SERT) inhibitor and a 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. This compound has been primarily investigated for its potential in treating major depressive disorder .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nemifitide ditriflutate involves the assembly of its peptide backbone through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA) or similar reagents.

Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial-scale production of this compound would follow similar principles but with optimizations for scale, yield, and purity. This might involve automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product formulation.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nemifitid-Ditrifluat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Potenzielle Oxidation von Aminosäureseitenketten, insbesondere Methionin- und Cysteinreste.

Reduktion: Reduktion von Disulfidbrücken, falls vorhanden.

Substitution: Nucleophile Substitutionsreaktionen, die Seitenketten von Aminosäuren wie Lysin betreffen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Nucleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den beteiligten spezifischen Aminosäureresten und den Reaktionsbedingungen ab. So würde beispielsweise die Oxidation von Methionin Methioninsulfoxid ergeben.

Wissenschaftliche Forschungsanwendungen

Efficacy in Depression Treatment

- Phase 2 Clinical Trials : Initial studies have demonstrated the efficacy of nemifitide in patients diagnosed with major depressive disorder (MDD). In a double-blind, placebo-controlled trial, nemifitide showed significant improvements in depression scores compared to placebo, with a notable response rate among participants .

- Open-Label Extension Studies : Subsequent open-label studies indicated that patients who responded to initial treatment maintained benefits over extended periods. In one study, 66.7% of subjects responded positively to re-treatment after an initial response period lasting approximately 3.3 months .

- Comparison with Established Antidepressants : Preclinical studies using animal models have suggested that nemifitide may be more effective than traditional antidepressants such as fluoxetine and sertraline. These findings underscore its potential as a superior option for severe depression cases .

Pharmacokinetics

Nemifitide exhibits dose-proportional systemic exposure, indicating predictable pharmacokinetic behavior across various dosing regimens. The drug is administered subcutaneously, with dosing ranging from 40 to 240 mg per day in clinical settings . This flexibility in dosing may allow for tailored treatment plans based on individual patient needs.

Data Tables

| Study Type | Participants | Dosage Range | Response Rate | Duration of Effect |

|---|---|---|---|---|

| Phase 2 Clinical Trial | 27 | 18-72 mg/day | 66.7% | ~3.3 months |

| Open-Label Extension Study | 25 | 40-240 mg/day | Varies (up to 44%) | ~2 months |

| Preclinical Animal Studies | N/A | N/A | More effective than fluoxetine/sertraline | N/A |

Case Studies

- Chronic Refractory Depression : In a pilot study involving patients with chronic refractory depression, nemifitide was administered over several weeks, showing a significant reduction in depression scores on the Montgomery-Asberg Depression Rating Scale (MADRS). Eleven out of twenty-five patients achieved a response defined as a greater than 50% improvement .

- Sustained Response : Among the responders, several experienced sustained effects throughout the acute treatment phase, leading to enrollment in a maintenance phase where they received additional treatments as needed. The mean duration between treatments was around two months, highlighting the potential for long-term management of depressive symptoms .

Wirkmechanismus

Nemifitide ditriflutate exerts its effects by antagonizing the 5-HT2A receptor and inhibiting the serotonin transporter (SERT). This dual action increases serotonin levels in the synaptic cleft and modulates serotonin receptor activity, which is believed to contribute to its antidepressant effects . The exact molecular pathways involved are still under investigation, but it likely influences various downstream signaling cascades related to mood regulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Melanocyten-inhibierender Faktor (MIF-1): Ein Peptid mit einer ähnlichen Struktur und antidepressiven Wirkungen.

Sertralin: Ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der zur Behandlung von Depressionen eingesetzt wird.

Risperidon: Ein atypisches Antipsychotikum, das auch auf Serotoninrezeptoren wirkt.

Einzigartigkeit: Nemifitid-Ditrifluat ist einzigartig durch seinen dualen Wirkmechanismus als sowohl SERT-Inhibitor als auch 5-HT2A-Rezeptor-Antagonist. Diese Kombination findet man nicht häufig bei anderen Antidepressiva, die typischerweise nur einen dieser Pfade anvisieren .

Biologische Aktivität

Nemifitide ditriflutate, also known as nemifitide or netamiftide, is a synthetic peptide developed primarily for the treatment of major depressive disorder (MDD). This compound has garnered attention due to its unique mechanism of action and rapid onset of therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and underlying mechanisms.

Chemical and Pharmacological Profile

Chemical Structure and Properties

- Molecular Formula : CHFNO

- CAS Registry Number : 204992-09-6

- Half-life : 15-30 minutes

- Administration Route : Subcutaneous injection

Nemifitide is a pentapeptide analog of melanocyte-inhibiting factor (MIF), characterized by its specific amino acid sequence that contributes to its pharmacological effects. It primarily acts as an antagonist at the serotonin 5-HT2A receptor and inhibits the serotonin transporter (SERT), which are critical pathways in mood regulation.

Nemifitide's biological activity is attributed to its interaction with the serotonergic system. It binds to several receptors, including:

- 5-HT2A receptor : Acts as an antagonist.

- Serotonin transporter (SERT) : Inhibits reuptake of serotonin.

Research indicates that nemifitide effectively crosses the blood-brain barrier, localizing mainly in areas associated with mood regulation, such as the amygdala and hippocampus . Its unique binding profile suggests a different mechanism compared to traditional SSRIs, potentially leading to faster therapeutic effects.

Summary of Clinical Trials

Nemifitide has undergone several clinical trials assessing its efficacy in treating MDD. Key findings include:

- Pilot Studies : Initial studies demonstrated significant improvements in depression scores using standardized scales such as the Montgomery-Asberg Depression Rating Scale (MADRS) and Hamilton Depression Rating Scale (HDRS). A notable study reported a response rate of 66.7% among subjects who underwent re-treatment .

- Rapid Onset : Patients typically experienced symptom relief within 3 to 5 days post-administration, with effects lasting up to 3 to 6 months after a short treatment regimen (5-10 doses) .

- Safety Profile : The compound showed minimal side effects, with no significant adverse events reported in clinical settings .

Case Study Insights

A double-blind, placebo-controlled study involved patients diagnosed with chronic refractory depression. Participants received subcutaneous injections of nemifitide at varying doses (18 mg/day). Results indicated:

- Efficacy : Significant improvement in depression scores was observed within the first week.

- Pharmacokinetics : The peak plasma concentration correlated with therapeutic response, highlighting the importance of achieving adequate drug levels for efficacy .

Comparative Analysis with Other Antidepressants

| Feature | This compound | SSRIs (e.g., Fluoxetine) |

|---|---|---|

| Onset of Action | 3-5 days | Weeks to months |

| Duration of Effect | 3-6 months | Varies |

| Administration | Subcutaneous injection | Oral |

| Side Effects | Minimal | Common (e.g., nausea) |

Eigenschaften

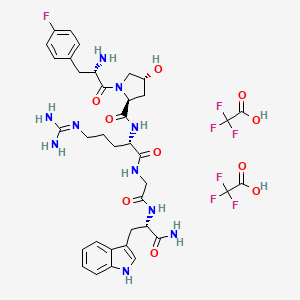

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);2*(H,6,7)/t21-,23+,25+,26+,27+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCFOJXOLMOPRK-QOXNQHIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45F7N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204992-09-6 | |

| Record name | Nemifitide ditriflutate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204992096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEMIFITIDE DITRIFLUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27454M5E8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.